(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
The compound “(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound with the molecular formula C24H23F3N2O4S. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data. Thiazoles in general resemble pyridine and pyrimidine in their physico-chemical properties .Scientific Research Applications
Synthesis and Anticancer Evaluation
A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of a series of substituted benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This research indicates the potential of structurally related compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Assessment
Research by Elmagd et al. (2017) explored thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds with evaluated antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).
Polymerization Studies
Kobayashi et al. (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, including a detailed analysis of polymerization conditions and the resulting polymer configurations. This work contributes to the understanding of polymer synthesis techniques and the production of materials with specific structural properties (Kobayashi et al., 1999).
Solubility Studies for Polymerization
Yao et al. (2010) provided crucial solubility data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions, essential for industrial product and process design in polymerization reactions (Yao et al., 2010).
Future Directions
Properties
IUPAC Name |
(E)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)28-11-10-18-14-34-23(29-18)16-5-7-17(8-6-16)24(25,26)27/h4-9,12-14H,10-11H2,1-3H3,(H,28,30)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQBXZTCIUEOV-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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